molecular formula C7H14ClNO3S2 B6602888 [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone CAS No. 2649076-07-1

[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone

Cat. No. B6602888
CAS RN: 2649076-07-1
M. Wt: 259.8 g/mol
InChI Key: YETOGHMTRXVYOL-UHFFFAOYSA-N
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Description

Chlorosulfonyl(cyclohexyl)methyl-lambda6-sulfanone (CSM-L6) is a synthetic compound that has been studied for its potential applications in scientific research. It is a relatively new compound, first synthesized in 2012, and is of interest to scientists because of its unique properties. CSM-L6 has a wide range of potential applications, including use in biochemistry and physiology experiments, as well as drug development.

Scientific Research Applications

[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone has been studied for its potential applications in scientific research. It has been used in studies of enzyme inhibition, with particular interest in the inhibition of cytochrome P450 enzymes. It has also been studied for its potential use in drug development, as it has been found to bind to certain receptors in the body. Additionally, it has been studied for its potential use in biochemistry and physiology experiments, as it has been found to interact with certain biochemical pathways in the body.

Mechanism of Action

The mechanism of action of [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone is not fully understood. However, it is believed to act by binding to certain receptors in the body and inhibiting certain enzymes. Specifically, it has been found to bind to certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to interact with certain biochemical pathways in the body, such as the cyclic adenosine monophosphate (cAMP) pathway, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone are not fully understood. However, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which could potentially lead to changes in drug metabolism and other biochemical processes. Additionally, it has been found to interact with certain biochemical pathways in the body, such as the cAMP pathway, which could potentially lead to changes in various cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone in laboratory experiments include its relatively low cost and the fact that it is relatively easy to synthesize. Additionally, it has been found to bind to certain receptors in the body, which makes it useful for studying the effects of drugs on these receptors. The main limitation of using [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone in laboratory experiments is that its mechanism of action is not fully understood, so it is difficult to predict how it will affect biochemical pathways in the body.

Future Directions

The potential future directions for research on [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone include further studies of its mechanism of action, its effects on biochemical pathways, and its potential use in drug development. Additionally, further studies could be conducted to determine the optimal dosage and administration method for [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone in laboratory experiments. Finally, further studies could be conducted to determine the potential side effects of [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone in humans.

Synthesis Methods

[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone can be synthesized using a three-step method. The first step involves the reaction of cyclohexylmethyl chloride with chlorosulfonyl isocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. This yields a cyclohexylmethyl isocyanate intermediate. The second step involves the reaction of this intermediate with lambda6-sulfanone in the presence of a base to yield [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone. The third step involves the purification of the compound using a combination of recrystallization and chromatography.

properties

IUPAC Name

N-(cyclohexyl-methyl-oxo-λ6-sulfanylidene)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO3S2/c1-13(10,9-14(8,11)12)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETOGHMTRXVYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NS(=O)(=O)Cl)(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone

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